M-1211 Covalent Binding to Menin Cys329 Confers Irreversible Target Engagement vs. Reversible Comparators
M-1211 establishes a covalent interaction with Cysteine 329 located in the MLL binding pocket of menin, a residue unique to this target [1]. This covalent mechanism contrasts with the reversible binding mode of MI-3454 and SNDX-5613 (revumenib) [2][3]. Covalent inhibition typically confers prolonged pharmacodynamic effects independent of systemic drug exposure, which may influence dosing frequency and washout experimental designs.
| Evidence Dimension | Binding modality |
|---|---|
| Target Compound Data | Covalent (irreversible) binding to Cys329 |
| Comparator Or Baseline | MI-3454: Reversible binding; SNDX-5613: Reversible binding |
| Quantified Difference | Irreversible covalent vs. reversible non-covalent |
| Conditions | Structural biology and biochemical characterization |
Why This Matters
Covalent vs. reversible binding fundamentally alters target residence time, washout kinetics, and dose-response relationships—critical considerations for in vivo scheduling and combination regimen design.
- [1] Zhang M, et al. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression. J Med Chem. 2021;64(14):10333-10349. View Source
- [2] Klossowski S, et al. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. J Clin Invest. 2020;130(2):981-997. View Source
- [3] Issa GC, et al. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia. Nature. 2023;615(7954):920-924. View Source
